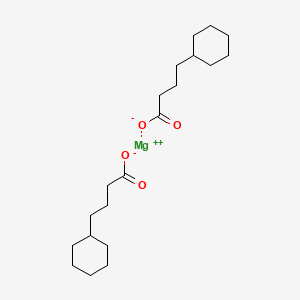
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique electronic properties and ability to participate in various chemical reactions, making them valuable in different fields of research and industry. This particular compound is characterized by its two phenyl groups attached to the tetrazine ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- typically involves the reaction of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with methylating agents. One common method is the treatment of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert it to dihydrotetrazine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Tetrazine oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Functionalized tetrazine derivatives with different substituents on the phenyl rings.
Scientific Research Applications
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and imaging biological molecules.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- involves its ability to act as a diene in inverse electron demand Diels-Alder reactions. This allows it to form stable adducts with dienophiles, which can be used for bioconjugation and material synthesis . The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or interacting with other organic compounds in material science.
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Lacks the methyl group, making it less reactive in certain reactions.
3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide: Contains amino groups, which significantly alter its chemical properties and applications.
3,6-Dithienyl-1,2,4,5-tetrazine: Substituted with thiophene rings, used in electronic materials.
Uniqueness
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- is unique due to its specific substitution pattern, which enhances its reactivity and versatility in various chemical reactions. The presence of both phenyl and methyl groups allows for a broader range of applications compared to its analogs.
Properties
CAS No. |
35401-80-0 |
|---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-methyl-3,6-diphenyl-1H-1,2,4,5-tetrazine |
InChI |
InChI=1S/C15H14N4/c1-19-15(13-10-6-3-7-11-13)17-16-14(18-19)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18) |
InChI Key |
NWSLGTNNYUDULG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)
![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)




![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)





